molecular formula C16H16F3N3O B6720575 N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide

N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide

Cat. No.: B6720575
M. Wt: 323.31 g/mol
InChI Key: OIGDHOPCNGRRPD-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a pyridazine ring substituted with a carboxamide group, a 4-methylphenyl group, and a trifluoroethyl group

Properties

IUPAC Name

N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O/c1-12-2-4-13(5-3-12)7-9-22(11-16(17,18)19)15(23)14-6-8-20-21-10-14/h2-6,8,10H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGDHOPCNGRRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN(CC(F)(F)F)C(=O)C2=CN=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridazine derivative with an appropriate amine, such as 2-(4-methylphenyl)ethylamine, under suitable conditions.

    Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using a trifluoroethylating agent, such as trifluoroethyl iodide, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex pyridazine derivatives with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Studied for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.

    N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

    N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyrazine-4-carboxamide: Similar structure but with a pyrazine ring instead of a pyridazine ring.

Uniqueness

N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide is unique due to the specific combination of its substituents and the position of the carboxamide group on the pyridazine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable target for further research and development.

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